chemical structure and properties of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
chemical structure and properties of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
An In-depth Technical Guide to 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol: Structure, Properties, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword: The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug design. When integrated with a phenol moiety—another pharmacophore of immense significance—the resulting molecule, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol, presents a compelling subject for scientific inquiry. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties and plausible synthetic routes to its predicted biological activities and potential applications in drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the discovery and development of novel therapeutic agents.
Molecular Architecture and Physicochemical Profile
The chemical structure of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol combines three key functional groups: a phenol, a methyl-substituted aromatic ring, and a phenyl-substituted isoxazole ring. This specific arrangement of moieties dictates its physicochemical properties and, consequently, its potential biological interactions.
The phenol group, with its acidic proton, can act as a hydrogen bond donor, a crucial interaction for binding to biological targets such as enzymes and receptors. The isoxazole ring is a bioisostere for other functional groups and contributes to the molecule's overall polarity and metabolic stability.[2] The phenyl and methyl groups add lipophilicity, which can influence the compound's ability to cross cell membranes.
Table 1: Physicochemical Properties of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
| Property | Value (Predicted/Calculated) | Source/Method |
| Molecular Formula | C₁₆H₁₃NO₂ | - |
| Molecular Weight | 251.28 g/mol | - |
| IUPAC Name | 5-methyl-2-(3-phenyl-1,2-oxazol-5-yl)phenol | - |
| Appearance | Likely a solid at room temperature | Inferred from similar structures[3] |
| XLogP3 | 3.5 | Predicted |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Note: Experimental data for this specific compound is not widely available. The properties listed are based on computational predictions and inferences from structurally related molecules.
Synthesis Strategies: A Proposed Route
The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry, with several reliable methods available.[4] A common and effective approach involves the cyclocondensation of a β-diketone or an α,β-unsaturated ketone (chalcone) with hydroxylamine.[5][6] Based on these established protocols, a plausible synthetic route for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is proposed below.
The key starting material for this synthesis would be a chalcone derivative, specifically (E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one. This intermediate can be synthesized via a Claisen-Schmidt condensation between 2-hydroxy-4-methylacetophenone and benzaldehyde. The subsequent reaction of this chalcone with hydroxylamine hydrochloride in the presence of a base would lead to the formation of the isoxazole ring through cyclization.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of (E)-1-(2-hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
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To a stirred solution of 2-hydroxy-4-methylacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure chalcone.
Step 2: Synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol
-
In a round-bottom flask, dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol.[6]
-
Add a base, such as sodium acetate or sodium hydroxide, to the mixture.[6]
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and purified by column chromatography on silica gel to yield the final product, 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.[4]
Caption: Proposed two-step synthesis of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol.
Predicted Biological Activity and Therapeutic Potential
While specific biological data for 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is not extensively documented, the individual structural motifs provide a strong basis for predicting its pharmacological profile. Both phenol and isoxazole derivatives are known to exhibit a wide range of biological activities.[7][8][9]
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Anti-inflammatory and Analgesic Activity: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as the COX-2 inhibitor valdecoxib.[10] The phenol moiety is also present in many anti-inflammatory and analgesic compounds.[8] It is plausible that 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol could exhibit inhibitory activity against cyclooxygenase enzymes, thereby exerting anti-inflammatory and analgesic effects.
-
Antimicrobial and Antifungal Activity: Phenolic compounds are well-known for their antimicrobial properties, often acting by disrupting microbial cell membranes or inhibiting key enzymes.[11][12] Isoxazole derivatives have also demonstrated significant antibacterial and antifungal activities.[7][9] The combination of these two pharmacophores in a single molecule suggests a potential for broad-spectrum antimicrobial efficacy.
-
Anticancer Activity: Numerous isoxazole-containing compounds have been investigated for their anticancer properties, with some showing potent cytotoxic effects against various cancer cell lines.[10][13] Phenolic compounds also have a long history in cancer research, with many exhibiting antioxidant and antiproliferative activities.[8] The subject molecule could therefore be a candidate for anticancer drug discovery.
-
Antioxidant Activity: The phenolic hydroxyl group is a classic antioxidant functional group, capable of scavenging free radicals. This property is crucial in combating oxidative stress, which is implicated in a variety of diseases.
Hypothetical Mechanism of Action: COX-2 Inhibition
Given the structural similarities to known COX-2 inhibitors, a plausible mechanism of action for the anti-inflammatory effects of 5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. This would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: A typical workflow for evaluating the biological activity of a novel compound.
Conclusion and Future Perspectives
5-methyl-2-(3-phenyl-5-isoxazolyl)phenol is a molecule of significant interest due to the convergence of two highly important pharmacophores. While direct experimental data on this specific compound is limited, a robust framework for its synthesis and potential biological activities can be constructed based on the extensive literature on isoxazole and phenol chemistry. The predictions of anti-inflammatory, antimicrobial, and anticancer properties provide a strong rationale for its synthesis and subsequent biological evaluation.
Future research should focus on the practical synthesis and characterization of this compound, followed by a comprehensive screening program to validate its predicted biological activities. Such studies could uncover a novel lead compound for the development of new therapies for a range of human diseases. The insights gained from this molecule could also inform the design of other novel compounds based on the isoxazole-phenol scaffold.
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